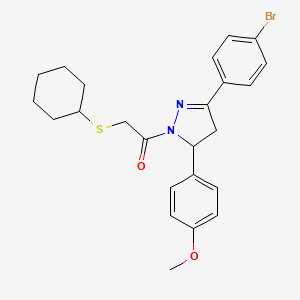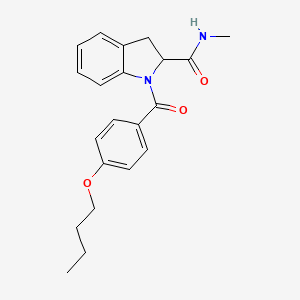
1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules like 1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide often involves multi-step reactions, starting from simpler precursors to achieve the desired structure. Techniques such as condensation reactions, use of catalysts, and specific reaction conditions are critical for the successful synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of a compound determines its chemical reactivity, physical properties, and interactions with other molecules. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are utilized to elucidate the structure of compounds. These analyses provide insights into the spatial arrangement of atoms within the molecule and the electronic environment, crucial for predicting reactivity and interactions.
Chemical Reactions and Properties
The chemical properties of a compound like 1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide are defined by its functional groups and molecular structure. Reactions involving this compound can include substitution, addition, and elimination mechanisms, influenced by the presence of electron-withdrawing or donating groups. Understanding these reactions is essential for manipulating the compound for various applications.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly influenced by its molecular structure. These properties are important for determining the compound's suitability for specific applications, including its behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties encompass reactivity patterns, stability under various conditions, and susceptibility to specific transformations. Analyzing these properties involves studying the compound's behavior in the presence of various reagents, temperatures, and pressures, providing insights into its potential applications and handling requirements.
References (Sources)
For detailed studies and specific insights into the chemical and physical properties, synthesis, and applications of similar compounds, please refer to the following sources:
- Synthesis and application of gold(III) N-heterocyclic carbene complexes in the synthesis of β-enaminones (Manoja K. Samantaray et al., 2011)
- Synthesis, crystal structure, and biological activity of specific carboxamide derivatives (Jiu-Fu Lu et al., 2017)
- Efficient synthesis of 1-arylindazole-3-carboxamides through novel synthetic pathways (Mariateresa Giustiniano et al., 2016)
科学的研究の応用
Hydrolysis and Metabolism Studies
- Hydrolysis of Parabens : A study investigated the hydrolysis of parabens, esters of 4-hydroxybenzoic acid used as antimicrobial agents, by skin microsomes and cytosol from humans and minipigs. This research is relevant for understanding dermal absorption, metabolism, and the role of carboxylesterases in hydrolyzing ester compounds similar in structure to "1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide" (Jewell et al., 2007).
Antitumor Activity
- DNA-Intercalating Agents : Research on 2-phenylbenzimidazole-4-carboxamides explored their role as "minimal" DNA-intercalating agents with antitumor activity, highlighting the potential therapeutic applications of similar carboxamide compounds (Denny et al., 1990).
Catalysis and Organic Synthesis
- Intermolecular Stetter Reaction : A study demonstrated the use of a triazolinylidene carbene catalyst in the intermolecular Stetter reaction involving glyoxamide and alkylidene ketoamides, producing 1,4-dicarbonyl products. This research could inform the synthesis and catalytic applications of "1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide" in creating valuable intermediates for organic synthesis (Liu & Rovis, 2009).
特性
IUPAC Name |
1-(4-butoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-4-13-26-17-11-9-15(10-12-17)21(25)23-18-8-6-5-7-16(18)14-19(23)20(24)22-2/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWANMQSMTZAXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

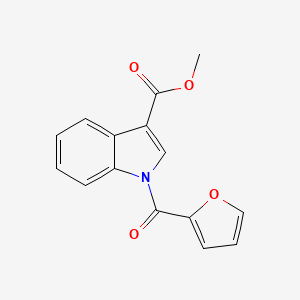
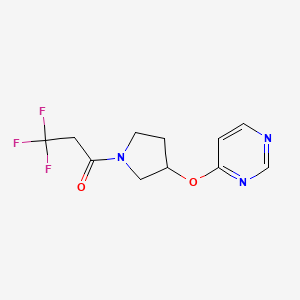


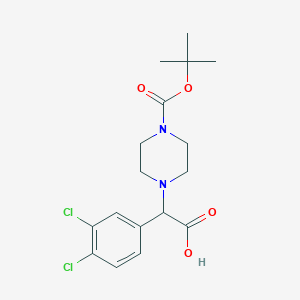
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)
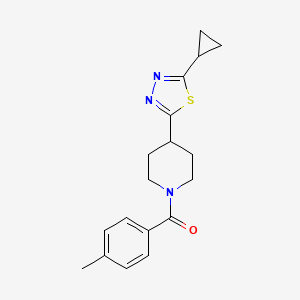

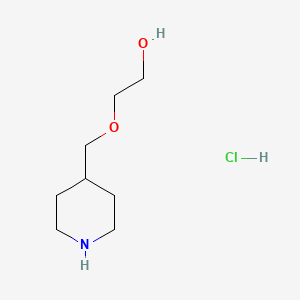
![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)
![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
